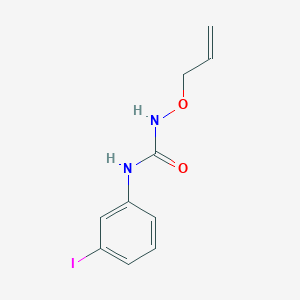
N-(allyloxy)-N'-(3-iodophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(allyloxy)-N'-(3-iodophenyl)urea, also known as AIPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AIPU is a urea derivative that has been synthesized using a simple and efficient method, making it an attractive option for researchers exploring its potential use in the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of N-(allyloxy)-N'-(3-iodophenyl)urea is not fully understood, but it is believed to interact with various cellular targets, including enzymes and receptors. N-(allyloxy)-N'-(3-iodophenyl)urea has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, suggesting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
N-(allyloxy)-N'-(3-iodophenyl)urea has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anticancer properties. N-(allyloxy)-N'-(3-iodophenyl)urea has also been shown to have antioxidant activity, suggesting its potential use in the prevention and treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(allyloxy)-N'-(3-iodophenyl)urea is its ease of synthesis, which makes it an attractive option for researchers exploring its potential applications. N-(allyloxy)-N'-(3-iodophenyl)urea is also relatively stable and can be stored for extended periods, making it a convenient option for lab experiments. However, one of the limitations of N-(allyloxy)-N'-(3-iodophenyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(allyloxy)-N'-(3-iodophenyl)urea, including further exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, N-(allyloxy)-N'-(3-iodophenyl)urea could be further investigated for its potential use in the development of new materials and electronic devices. Further research could also focus on improving the solubility of N-(allyloxy)-N'-(3-iodophenyl)urea, making it a more versatile option for lab experiments.
Métodos De Síntesis
N-(allyloxy)-N'-(3-iodophenyl)urea can be synthesized using a simple and efficient method that involves the reaction of allyl isocyanate and 3-iodoaniline in the presence of a base. This reaction results in the formation of N-(allyloxy)-N'-(3-iodophenyl)urea, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(allyloxy)-N'-(3-iodophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(allyloxy)-N'-(3-iodophenyl)urea has been explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. N-(allyloxy)-N'-(3-iodophenyl)urea has also been investigated for its potential use as a material for the development of sensors and other electronic devices.
Propiedades
Nombre del producto |
N-(allyloxy)-N'-(3-iodophenyl)urea |
|---|---|
Fórmula molecular |
C10H11IN2O2 |
Peso molecular |
318.11 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)-3-prop-2-enoxyurea |
InChI |
InChI=1S/C10H11IN2O2/c1-2-6-15-13-10(14)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
Clave InChI |
MAZSCTJMXZYROW-UHFFFAOYSA-N |
SMILES |
C=CCONC(=O)NC1=CC(=CC=C1)I |
SMILES canónico |
C=CCONC(=O)NC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



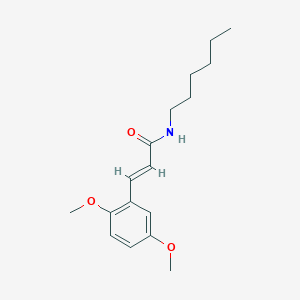
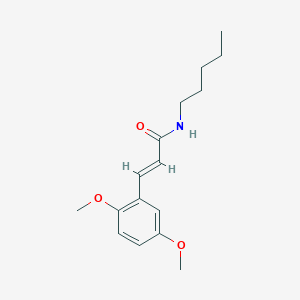
![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
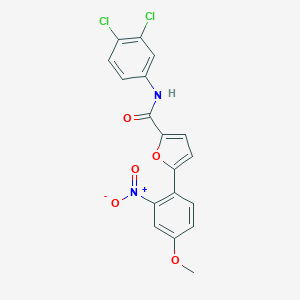
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
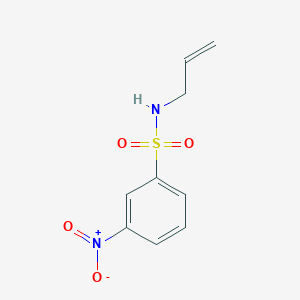
![N,N'-[(2-fluorophenyl)methanediyl]bis(3-methylbutanamide)](/img/structure/B254931.png)
![2-(2-Furyl)-5-{4-nitrophenyl}-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B254935.png)
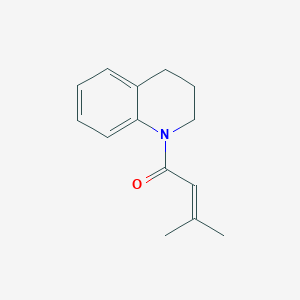
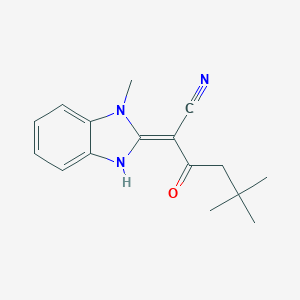
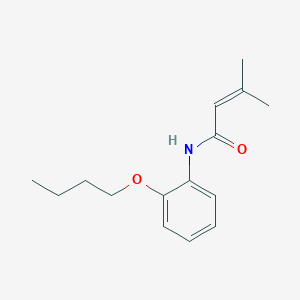
![[[(Z)-(2-hydroxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B254939.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-ethylthiourea](/img/structure/B254941.png)